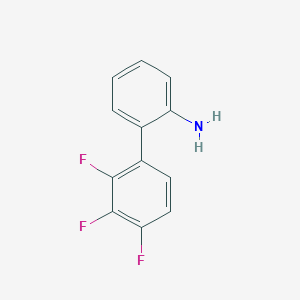
2-(2,3,4-Trifluorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trifluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications .
Mechanism of Action
Target of Action
It is known to be used as a reagent in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound may interact with its targets (other reactants) to form new bonds, leading to the creation of new chemical entities .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 2-(2,3,4-Trifluorophenyl)aniline’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions , the result of its action would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability could be influenced by factors such as pH and exposure to light or oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3,4-Trifluorophenyl)aniline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Another method involves the reaction of 2,3,4-trifluoronitrobenzene with aniline in the presence of a reducing agent. This reaction proceeds through the reduction of the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and the availability of reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces primary amines.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)aniline
- 2-(2,4,5-Trifluorophenyl)aniline
- 2-(2,3,5-Trifluorophenyl)aniline
Uniqueness
2-(2,3,4-Trifluorophenyl)aniline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other trifluorophenyl aniline derivatives, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQYVGWCVSTAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B3019167.png)
![1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)
![ETHYL 5'-CYANO-6'-(ETHYLSULFANYL)-2'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE](/img/structure/B3019176.png)
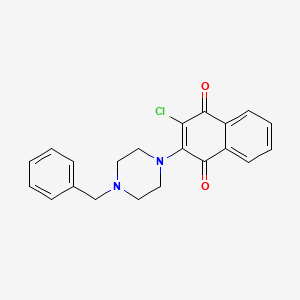
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

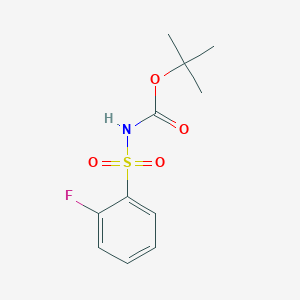
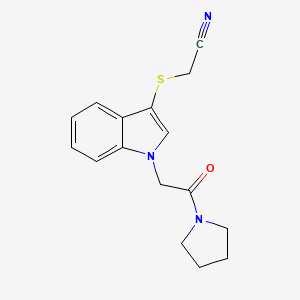
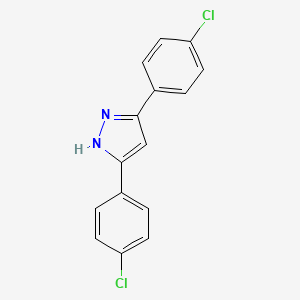
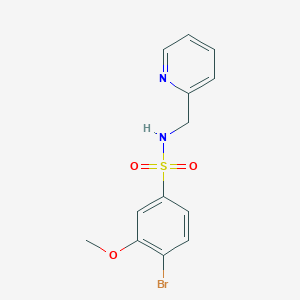
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)
